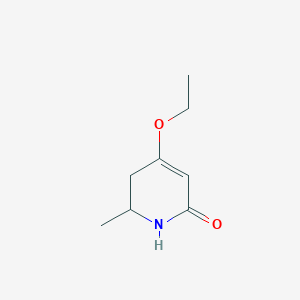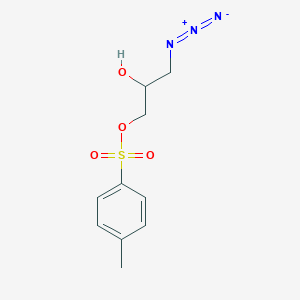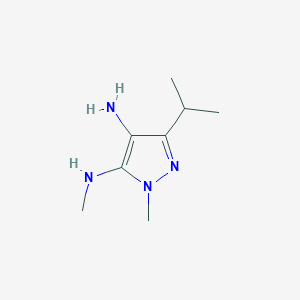
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It was first synthesized by Pfizer in 2005 and has shown promising results in preclinical and clinical studies as a potential cancer therapy.
Mechanism Of Action
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine selectively inhibits CDK4 and CDK6, which are enzymes involved in cell cycle progression. By inhibiting these enzymes, 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine prevents cancer cells from dividing and proliferating. It also induces cell cycle arrest and promotes apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has been shown to have minimal toxicity and side effects in preclinical and clinical studies. It is well-tolerated by patients and does not affect normal cells as much as cancer cells. 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has also been shown to have synergistic effects when used in combination with other cancer therapies, such as endocrine therapy and chemotherapy.
Advantages And Limitations For Lab Experiments
One advantage of 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine in lab experiments is its specificity for CDK4 and CDK6. This allows researchers to selectively target these enzymes and study their role in cancer cell proliferation. However, one limitation is that 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine may not be effective in all types of cancer or in all patients. It is important to identify biomarkers that can predict response to 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine in order to optimize patient selection and treatment.
Future Directions
1. Combination therapy: 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has shown synergistic effects when used in combination with other cancer therapies. Future studies could explore the optimal combination regimens and dosages for different types of cancer.
2. Biomarker identification: Biomarkers that predict response to 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine could help optimize patient selection and treatment. Future studies could focus on identifying and validating such biomarkers.
3. Resistance mechanisms: Resistance to 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine can develop over time in some patients. Future studies could investigate the underlying mechanisms of resistance and develop strategies to overcome it.
4. New indications: 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has primarily been studied in breast cancer and other solid tumors. Future studies could explore its potential in other types of cancer, such as hematological malignancies.
5. Structural modifications: 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine is a small molecule inhibitor of CDK4 and CDK6. Future studies could explore structural modifications to improve its potency, selectivity, and pharmacokinetic properties.
Synthesis Methods
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyrazole ring and the addition of isopropyl and dimethyl groups to specific positions on the ring. The final product is obtained through purification and isolation steps.
Scientific Research Applications
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has been extensively studied for its potential as a cancer therapy. It has shown efficacy in preclinical models of breast, lung, and other types of cancer. Clinical trials have also demonstrated its ability to inhibit tumor growth and improve patient outcomes.
properties
CAS RN |
169261-04-5 |
|---|---|
Product Name |
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine |
Molecular Formula |
C8H16N4 |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
3-N,2-dimethyl-5-propan-2-ylpyrazole-3,4-diamine |
InChI |
InChI=1S/C8H16N4/c1-5(2)7-6(9)8(10-3)12(4)11-7/h5,10H,9H2,1-4H3 |
InChI Key |
JLVSZNXMZWEPJH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN(C(=C1N)NC)C |
Canonical SMILES |
CC(C)C1=NN(C(=C1N)NC)C |
synonyms |
1H-Pyrazole-4,5-diamine,N5,1-dimethyl-3-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



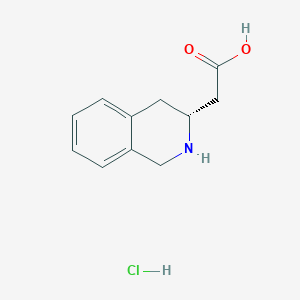
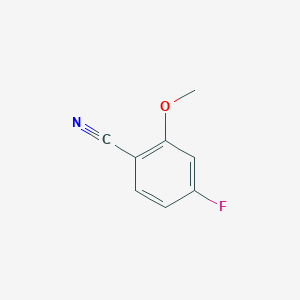
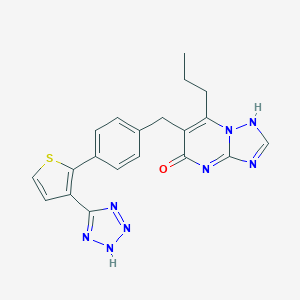
![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)
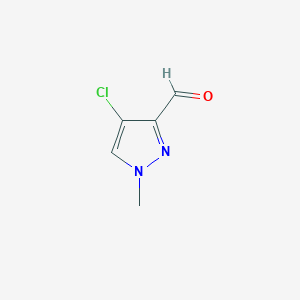
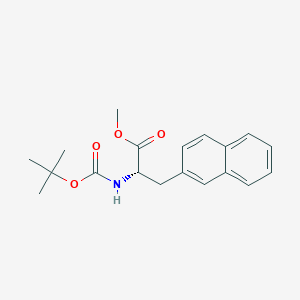
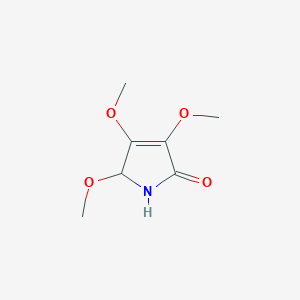
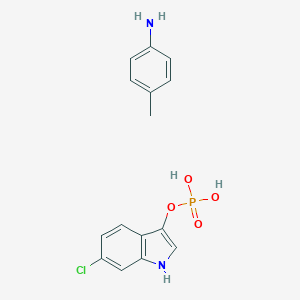
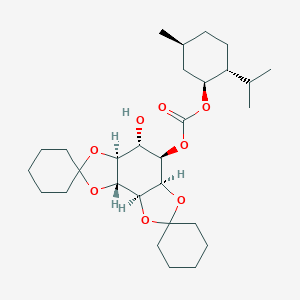
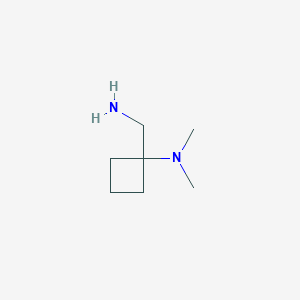
![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)
